molecular formula C18H13BrFN3O4S B3212783 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide CAS No. 1105232-39-0

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No.: B3212783
CAS No.: 1105232-39-0
M. Wt: 466.3
InChI Key: BZCJSUYXLBVECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinyl core substituted with a benzenesulfonyl group at position 3 and an oxo group at position 4. The acetamide linker connects this moiety to a 4-bromo-2-fluorophenyl aromatic ring. While direct biological data for this compound is absent in the provided evidence, structurally analogous N-substituted 2-arylacetamides are noted for their similarity to benzylpenicillin derivatives and utility as ligands in coordination chemistry .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3O4S/c19-12-6-7-15(14(20)10-12)21-16(24)11-23-18(25)9-8-17(22-23)28(26,27)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCJSUYXLBVECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide typically involves a multi-step process:

    Formation of the Dihydropyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the dihydropyridazinone core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Substitution with the Acetamide Moiety: The final step involves the acylation of the dihydropyridazinone intermediate with 4-bromo-2-fluoroaniline to form the desired acetamide compound. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

The compound has been studied for its potential to inhibit phosphodiesterases (PDEs), particularly PDE4 and PDE5. This inhibition can enhance levels of cyclic AMP (cAMP), which is crucial for various signaling pathways involved in inflammation and smooth muscle relaxation. Such properties make it a candidate for developing treatments for conditions like asthma and erectile dysfunction .

Anticancer Activity

Research indicates that the compound may exhibit anticancer properties by interacting with specific cellular receptors and modulating pathways related to cell proliferation and apoptosis. Its ability to influence gene expression linked to cancer progression is under investigation, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

Due to its mechanism of action involving the modulation of inflammatory pathways, the compound shows promise as an anti-inflammatory agent. This application is particularly relevant in treating chronic inflammatory diseases, where controlling inflammation is critical for patient management .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Dihydropyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
  • Introduction of Benzenesulfonyl Group : Sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like triethylamine are employed.
  • Attachment of Bromo-Methylphenylacetamide Moiety : This step involves coupling with 4-bromo-2-fluorophenylacetamide using coupling reagents such as DCC or EDC.

These synthetic routes highlight the compound's complexity and the precision required in its preparation.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • A study evaluated its efficacy as a PDE inhibitor, demonstrating significant inhibition rates comparable to existing drugs used for similar indications .
  • Another investigation focused on its anticancer activity, revealing that it could induce apoptosis in various cancer cell lines, suggesting a mechanism involving DNA interaction and receptor modulation .
  • Further research explored its anti-inflammatory properties, noting a reduction in inflammatory markers in preclinical models .

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The benzenesulfonyl group may confer inhibitory activity against certain enzymes, while the dihydropyridazinone core could facilitate binding to biological macromolecules. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀BrF₂NO)

  • Structure : Features a simpler acetamide bridge between a 4-bromophenyl and 3,4-difluorophenyl group.
  • Dihedral Angles : The 4-bromophenyl and 3,4-difluorophenyl rings form a dihedral angle of 66.4° . This contrasts with the target compound, where the pyridazinyl-benzenesulfonyl group likely imposes greater steric constraints, altering torsional angles and crystal packing.
  • Hydrogen Bonding : Exhibits N–H⋯O and C–H⋯F interactions, stabilizing infinite chains along the [100] axis . The benzenesulfonyl group in the target compound may introduce additional S=O⋯H–N interactions, enhancing packing stability.

N-(4-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide (BP 274499)

  • Structure: Contains a pyrimidinone ring (vs. pyridazinyl) with a methylthio substituent.
  • The methylthio group (–SMe) offers weaker electron-withdrawing effects compared to benzenesulfonyl (–SO₂Ph) .

Crystallographic and Refinement Insights

  • Software Use : SHELXL, a standard for small-molecule refinement, would be critical for resolving the target compound’s complex substituents. High R-factors (>5%) might arise from disorder in the benzenesulfonyl or bromofluorophenyl groups .
  • ORTEP Visualizations: Compared to C₁₄H₁₀BrF₂NO, the target compound’s ORTEP diagram would show elongated bond lengths around the sulfonyl group (C–S ≈ 1.76 Å) and distinct anisotropic displacement parameters for bromine .

Data Table: Key Parameters of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Dihedral Angles (°) logP (Est.)
Target Compound C₁₉H₁₄BrFN₂O₃S 465.29 Benzenesulfonyl, Br, F Not reported ~3.8
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide C₁₄H₁₀BrF₂NO 338.14 Br, F 66.4 ~2.9
BP 274499 C₁₃H₁₃N₃O₂S 291.33 Pyrimidinone, methylthio Not reported ~1.5

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide is a synthetic organic molecule that belongs to the class of pyridazinone derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16BrFN3O4SC_{19}H_{16}BrFN_{3}O_{4}S, with a molecular weight of approximately 413.4 g/mol. The structure features a pyridazinone core, which is known for its biological significance.

PropertyValue
Molecular FormulaC19H16BrFN3O4SC_{19}H_{16}BrFN_{3}O_{4}S
Molecular Weight413.4 g/mol
CAS Number1105232-45-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various pathological conditions. The mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit phosphodiesterases (PDEs), particularly PDE4, which plays a crucial role in regulating cyclic AMP levels in cells. Elevated cAMP levels can lead to anti-inflammatory effects and modulation of immune responses .
  • Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways related to inflammation and other cellular functions.
  • DNA Interaction : Potential interactions with DNA could affect gene expression and cell proliferation, contributing to its anticancer properties.

Biological Activity

Research indicates that compounds similar to 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anti-inflammatory Effects : By inhibiting PDEs, particularly PDE4, the compound may reduce inflammation in various models of disease .
  • Anticancer Potential : The ability to interact with DNA and modulate signaling pathways suggests potential applications in cancer therapy.

Case Studies and Research Findings

A series of studies have evaluated the pharmacological profiles of similar pyridazinone derivatives:

  • PDE Inhibition Studies : Inhibitory activities against various PDE isoforms were assessed using fluorescence polarization assays. Compounds demonstrated IC50 values ranging from nanomolar to micromolar concentrations, indicating potent inhibitory effects .
CompoundIC50 (nM)Target Enzyme
Compound A410PDE4CAT
Compound B94PDE4D
  • Inflammation Models : Animal models treated with these compounds showed significant reductions in eosinophil accumulation and other markers of inflammation when provoked by allergens or lipopolysaccharides (LPS) .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

The synthesis involves coupling a pyridazinyl sulfone intermediate with a substituted acetamide group. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, maintaining temperatures below 273 K to suppress side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from methylene chloride .
  • Critical parameters : Solvent polarity, reaction time (3–6 hours), and stoichiometric control of the 4-bromo-2-fluoroaniline derivative to minimize unreacted starting material .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR in DMSO-d₆ to confirm the presence of the benzenesulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and acetamide NH (δ 10.2 ppm) .
  • X-ray diffraction : Single-crystal analysis (Mo Kα radiation, 173 K) reveals dihedral angles between aromatic rings (e.g., 66.4° between the 4-bromophenyl and pyridazinyl groups), critical for understanding steric interactions .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 506.98 (calculated for C₁₈H₁₄BrFN₃O₃S) .

Q. How do structural features influence physicochemical properties?

  • The benzenesulfonyl group enhances electron-withdrawing effects, reducing the pyridazinone ring’s basicity and increasing stability under acidic conditions .
  • The 4-bromo-2-fluorophenyl substituent contributes to π-stacking interactions in the crystal lattice, as observed in C–H···O/F hydrogen-bonding networks .
  • LogP calculations (estimated via PubChem): ~3.2, indicating moderate lipophilicity suitable for membrane permeability in biological assays .

Advanced Research Questions

Q. How can computational modeling predict reactivity and binding interactions?

  • Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic (pyridazinone oxygen) and electrophilic (sulfonyl sulfur) sites .
  • Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR), focusing on hydrogen bonds between the acetamide NH and Thr766 residues .
  • MD simulations : Assess stability of protein-ligand complexes in explicit solvent (100 ns trajectories) to validate binding modes .

Q. How should researchers address contradictions in biological activity data?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines (e.g., HeLa, MCF-7) to confirm cytotoxicity trends .
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., NADPH oxidase) with transcriptomic profiling to resolve discrepancies between in vitro and in vivo results .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvent systems : Test DMSO/PEG-400 (1:4 v/v) or cyclodextrin-based formulations to achieve >1 mg/mL solubility .
  • Salt formation : Explore hydrochloride or sodium salts via pH-dependent crystallization .
  • Nanoemulsions : Encapsulate the compound in PLGA nanoparticles (particle size <200 nm) to enhance bioavailability .

Q. How can structural analogs be designed to optimize SAR?

  • Bioisosteric replacement : Substitute the bromine atom with chlorine or methyl groups to modulate steric bulk without altering electronic properties .
  • Heterocycle variation : Replace pyridazinone with pyrazine or triazine cores to assess impact on kinase selectivity .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to induce targeted protein degradation .

Methodological Notes

  • Crystallography : Refine structures using SHELXL (anisotropic displacement parameters) and visualize with ORTEP for Windows .
  • Data conflicts : Apply Bayesian statistics to differentiate assay noise from true activity trends .
  • Ethical synthesis : Follow green chemistry principles (e.g., solvent recycling) during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.